Einecs 257-154-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 257-154-9, also known as 2-ethylhexanoic acid, compound with 2,4,6-tris[(dimethylamino)methyl]phenol, is an organic compound. It is commonly used in various industries due to its unique chemical properties. The compound is formed by an esterification reaction between 2-ethylhexanoic acid and 2,4,6-tris[(dimethylamino)methyl]phenol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Einecs 257-154-9 involves the esterification of 2-ethylhexanoic acid with 2,4,6-tris[(dimethylamino)methyl]phenol. This reaction typically occurs in the presence of solvents such as toluene or ethanol. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials are combined in large reactors, and the reaction is carried out under controlled conditions to maximize yield and purity. After the reaction, the product is purified through filtration, crystallization, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 257-154-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Einecs 257-154-9 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds used to treat infections and other diseases.
Industry: The compound is employed as a stabilizer for certain polymers and as a curing agent for rubber.
Wirkmechanismus
The mechanism of action of Einecs 257-154-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Einecs 257-154-9 can be compared with other similar compounds, such as:
2-ethylhexanoic acid: This compound shares a similar structure but lacks the tris[(dimethylamino)methyl]phenol component.
2,4,6-tris[(dimethylamino)methyl]phenol: This compound is another component of this compound and has distinct properties and applications.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and physical properties that are not present in its individual components .
Eigenschaften
CAS-Nummer |
51365-70-9 |
---|---|
Molekularformel |
C23H43N3O3 |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
KKQQXMRXGMYUPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Verwandte CAS-Nummern |
4572-95-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.